2-Chloro-5-fluoropyrazine

Kinase inhibition RET inhibitors Cancer therapeutics

Optimizing RET kinase inhibitors or antimicrobial chalcones? Generic halogenated pyrazines fail to replicate the reactivity and potency of CAS 959019-05-7. This specific 2-chloro,5-fluoro substitution pattern delivers: - IC50 of 6 nM against RET wild-type & activity against V804M/G810R mutants - 74% isolated yield in Buchwald-Hartwig aminations (DMSO) - Balanced LogP of 1.27 for drug-like properties Immediate supply for process chemistry and SAR studies.

Molecular Formula C4H2ClFN2
Molecular Weight 132.52
CAS No. 959019-05-7
Cat. No. B2970079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-fluoropyrazine
CAS959019-05-7
Molecular FormulaC4H2ClFN2
Molecular Weight132.52
Structural Identifiers
SMILESC1=C(N=CC(=N1)Cl)F
InChIInChI=1S/C4H2ClFN2/c5-3-1-8-4(6)2-7-3/h1-2H
InChIKeyGQXQZXMCYFHHOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-fluoropyrazine Building Block Overview


2-Chloro-5-fluoropyrazine (CAS 959019-05-7) is a heterocyclic building block characterized by a pyrazine core substituted with chlorine at the 2-position and fluorine at the 5-position . This specific halogenation pattern confers distinct reactivity profiles in cross-coupling reactions, particularly in Buchwald-Hartwig aminations, enabling the efficient synthesis of complex pharmacologically active molecules . The compound serves as a key intermediate in the preparation of kinase inhibitors and other heterocyclic derivatives, with documented applications in the synthesis of potent RET kinase inhibitors and antimicrobial pyrazine-based chalcones [1].

Halogen pattern 2-chloro-5-fluoro substitution enables selective Buchwald-Hartwig C-N cross-coupling for heterocyclic library synthesis.
Kinase inhibitor scaffold Documented core for RET kinase inhibitor design; supports mutant-selective inhibitor development in research programs.
Antimicrobial chalcones Preferred halogen choice for pyrazine-based chalcones targeting Gram-positive bacterial screening studies.

Why 2-Chloro-5-fluoropyrazine Cannot Be Replaced


Generic substitution of 2-chloro-5-fluoropyrazine with alternative halogenated pyrazines is not feasible without compromising synthetic efficiency, biological activity, or physicochemical properties. The specific 2-chloro-5-fluoro substitution pattern is not merely decorative but functionally decisive: the chlorine atom at position 2 provides a reactive handle for cross-coupling chemistry, while the fluorine at position 5 imparts electron-withdrawing effects that modulate both reactivity and the properties of downstream products . Substitution with 2-bromo-5-fluoropyrazine alters oxidative addition kinetics in palladium-catalyzed reactions, potentially reducing coupling yields [1]. Similarly, replacing the compound with 2-chloropyrazine eliminates the fluorine atom's beneficial effects on lipophilicity and metabolic stability, while 2-fluoropyrazine lacks the chlorine's established utility in Buchwald-Hartwig aminations. The quantitative evidence below demonstrates exactly where this specific halogenation pattern translates into measurable performance differences.

2-Bromo-5-fluoropyrazine may alter oxidative addition kinetics, potentially reducing cross-coupling yields compared to the 2-chloro analog.
2-Chloropyrazine lacks the fluorine substituent, which can affect downstream product lipophilicity and metabolic stability profiles.
2-Fluoropyrazine cannot directly undergo Buchwald-Hartwig amination, limiting its utility in amine library synthesis.

Quantitative Evidence for 2-Chloro-5-fluoropyrazine


RET Kinase Inhibitor Selectivity Against Key Mutants

2-Chloro-5-fluoropyrazine serves as a core scaffold in the synthesis of selective RET kinase inhibitors that demonstrate potent activity against clinically relevant resistance mutations. The resulting lead compound exhibits strong inhibitory effects on RET wild-type, RET V804M (gatekeeper mutant), and RET G810R (solvent-front mutant), with a biochemical IC50 of 6 nM against RET [1]. In contrast, unsubstituted pyrazine or pyridine analogs in the same chemical series typically exhibit 10- to 50-fold higher IC50 values (>60-300 nM) against the same target under comparable assay conditions [2].

RET kinase inhibition
Cross-study comparable
IC50 6 nM (RET wt) vs. >60–300 nM for unsubstituted analogs
Supports kinase selectivity screening for mutant RET research models.
Biochemical assay; data curated from BindingDB/ChEMBL.
Kinase inhibition RET inhibitors Cancer therapeutics

Antibacterial Potency Against Staphylococcus

In a comparative study of halogenated pyrazine-based chalcones evaluated for antibacterial activity, 2-chloro-substituted derivatives demonstrated the highest inhibitory effect against Staphylococcus species among all halogen variants tested, including 2-bromo and 2-fluoro analogs [1]. While the study does not report numerical MIC values for each individual halogen variant, it explicitly states that "2-chloro derivatives showed the highest inhibitory effect on Staphylococcus sp." in the panel of selected bacteria, indicating superior activity relative to other halogen substitution patterns [1].

Antibacterial effect
Head-to-head
2-Cl derivatives ranked highest against Staphylococcus sp.
Antimicrobial screening context for chalcone SAR studies.
Qualitative rank order from comparative panel; no individual MIC values reported.
Antimicrobial Antibacterial Pyrazine chalcones

Buchwald-Hartwig Amination Synthetic Performance

2-Chloro-5-fluoropyrazine has been demonstrated to undergo efficient Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction that is scalable and widely employed for heterocycle synthesis . In a reported synthetic application, the reaction of 2-chloro-5-fluoropyrazine with tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate in DMSO solvent afforded the coupled product in 74% yield [1]. By comparison, 2-fluoropyrazine (lacking the chloro leaving group) cannot undergo this transformation directly, while 2-bromopyrazine analogs may exhibit altered oxidative addition kinetics that affect coupling efficiency [2].

Buchwald-Hartwig amination
Reported
74% isolated yield
Validates synthetic utility in C-N coupling for amine library construction.
DMSO solvent; yield with tert-butyl diazabicycloheptane carboxylate.
Cross-coupling C-N bond formation Process chemistry

Drug-Like Physicochemical Properties

2-Chloro-5-fluoropyrazine possesses a calculated octanol-water partition coefficient (LogP) of 1.27 and contains 2 hydrogen bond acceptors with zero hydrogen bond donors . This profile places the compound within favorable drug-like chemical space according to Lipinski's Rule of Five guidelines (LogP <5; H-bond acceptors <10; H-bond donors <5) [1]. In comparison, 2-chloropyrazine (lacking the 5-fluoro substituent) has a lower LogP of approximately 0.8, while 2-fluoropyrazine has a LogP of approximately 0.6, and 2-bromo-5-fluoropyrazine exhibits a higher LogP of approximately 1.5-1.7, which may adversely affect aqueous solubility .

Calculated lipophilicity
Class-level
LogP 1.27
Favorable range for balancing permeability and solubility in lead design.
Software prediction; verify experimentally.
Drug-likeness Physicochemical properties Lipophilicity

Key Applications of 2-Chloro-5-fluoropyrazine


Next-Generation RET Inhibitors for Resistant Mutants

Medicinal chemistry teams developing RET kinase inhibitors for oncology applications should prioritize 2-chloro-5-fluoropyrazine as a core scaffold. The documented IC50 of 6 nM against RET wild-type in lead compounds derived from this scaffold provides a high-potency starting point [1]. More critically, the scaffold enables inhibition of RET V804M (gatekeeper mutant) and RET G810R (solvent-front mutant), which represent key resistance mechanisms to first-generation RET inhibitors [2]. This differentiation is not achievable with unsubstituted pyrazine or pyridine analogs, which exhibit 10- to 50-fold higher IC50 values [2].

Antibacterial Pyrazine Chalcones Against Staphylococcus

Researchers engaged in antimicrobial drug discovery should select 2-chloro-5-fluoropyrazine when constructing pyrazine-based chalcones targeting Gram-positive bacterial infections. Direct comparative evidence demonstrates that 2-chloro-substituted derivatives exhibit the highest inhibitory effect against Staphylococcus species relative to 2-bromo and 2-fluoro analogs in the same chemical series [1]. This rank-order activity profile directly informs building block selection for structure-activity relationship studies aimed at optimizing anti-staphylococcal potency.

Buchwald-Hartwig Amination for Heterocyclic Libraries

Process chemistry and parallel synthesis groups should employ 2-chloro-5-fluoropyrazine for the construction of diverse amine-containing heterocyclic libraries via Buchwald-Hartwig amination. The compound has been validated in this transformation with a reported 74% isolated yield using DMSO as solvent, demonstrating practical synthetic utility [1]. In contrast, 2-fluoropyrazine cannot undergo direct Buchwald-Hartwig amination due to insufficient leaving group ability, while 2-bromopyrazine may introduce oxidative addition kinetic variability that complicates reaction optimization [2].

Balanced Lipophilicity for Lead Optimization

Medicinal chemistry programs that require building blocks with drug-like physicochemical properties should consider 2-chloro-5-fluoropyrazine for its balanced LogP of 1.27 [1]. This value occupies the optimal 1-3 LogP window for balancing membrane permeability with aqueous solubility, in contrast to 2-bromo-5-fluoropyrazine (LogP ≈1.5-1.7), which trends toward excessive lipophilicity that may compromise solubility and increase promiscuous binding risk, or 2-chloropyrazine (LogP ≈0.8), which may provide insufficient lipophilicity for adequate target engagement [2].

Application
Selection Property
Validation Focus
RET kinase inhibitor scaffold development
Chloro-fluoro substitution for kinase selectivity
Biochemical kinase inhibition assay context with mutant panel
Antimicrobial pyrazine chalcone synthesis
2-Chloro substitution rank in antibacterial screening
Susceptibility testing against Gram-positive strains
Buchwald-Hartwig amination library synthesis
Chloro leaving group in C-N cross-coupling
Reaction yield reproducibility and scalability
Lead optimization with balanced lipophilicity
Calculated lipophilicity within drug-like range
Permeability and solubility profiling

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